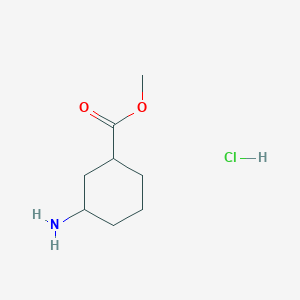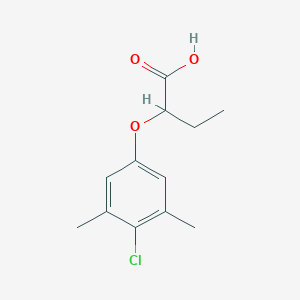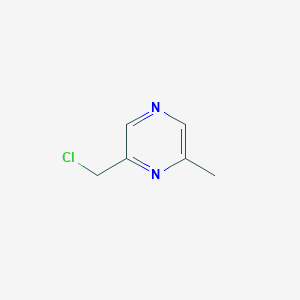
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomeric Properties
- A study on the tautomeric properties of related quinolinones, including 3-fluoro-2(1H)-quinolinones, revealed that these compounds predominantly exist in the lactam form, with no tautomeric lactim structure detected. This highlights their stable molecular configuration, which could be relevant for various chemical and biological applications (Volle, Mävers, & Schlosser, 2008).
Synthetic Pathways
- Research on the synthesis of benzofuroquinolines and related compounds involved the use of fluoroquinolinones, suggesting the utility of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in the synthesis of complex heterocyclic structures, which can be valuable in drug development and material science (Rádl, Konvička, & Váchal, 2000).
Anticancer Activity
- Studies on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, which is structurally similar to this compound, have shown promising results in inhibiting cancer cell growth. This indicates potential applications in cancer research and treatment (Řehulka et al., 2020).
Antifungal Properties
- Research on 2-Methyl-8-quinolinols with fluoro, chloro, and bromo substituents, including this compound, showed significant antifungal activity, suggesting their potential use in developing antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Medicinal Chemistry
- The compound has been utilized in the synthesis of flosequinan, a drug for treating heart failure, indicating its role in the development of cardiovascular therapeutics (Morita et al., 1994).
Structural Significance in Medicinal Chemistry
- Quinolinone derivatives, such as this compound, are highlighted for their structural significance in medicinal chemistry, particularly in anticancer drug development, owing to their interaction with key biological targets (Beker & Yıldırım, 2021).
Role in Antiviral Research
- Derivatives of 2-(1H)-quinolinones have shown potential as potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase, indicating the relevance of this compound in antiviral research (Tedesco et al., 2006).
Fluorescence Labeling and Physicochemical Studies
- Studies have explored the use of quinolinone derivatives in fluorescence labeling and have characterized their physicochemical properties, suggesting potential applications in bioimaging and diagnostics (Shmidt et al., 2019).
Properties
IUPAC Name |
2-(chloromethyl)-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPTYOSWWVWFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589830 |
Source


|
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-53-9 |
Source


|
| Record name | 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946755-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)


![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)



![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

